Calxgluk
Description
This compound is a highly functionalized macrocyclic structure comprising a tetrabenzenacyclooctaphane core decorated with three 1,2,3-triazole linkages, heptyloxy chains, and trimethoxy substituents. Each triazole is further connected via methylene-oxygen bridges to tetrahydro-2H-pyran-3,4,5-triol units, which are derivatives of glucose. The synthesis likely employs click chemistry (azide-alkyne cycloaddition) for triazole formation , with subsequent functionalization steps to attach the heptyloxy and pyran-triol moieties. Such architectures are designed for applications in host-guest chemistry or targeted drug delivery, leveraging the macrocycle's cavity for molecular encapsulation and the hydrophilic pyran-triol groups for aqueous solubility .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[1-[2-[25-heptoxy-26,27,28-trimethoxy-11,17-bis[2-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]triazol-1-yl]ethyl]-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]ethyl]triazol-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H95N9O22/c1-5-6-7-8-9-19-96-68-42-11-10-12-43(68)27-45-21-40(14-17-79-31-51(73-76-79)37-98-70-63(91)60(88)57(85)54(34-82)101-70)23-47(66(45)94-3)29-49-25-41(15-18-80-32-52(74-77-80)38-99-71-64(92)61(89)58(86)55(35-83)102-71)24-48(67(49)95-4)28-46-22-39(20-44(26-42)65(46)93-2)13-16-78-30-50(72-75-78)36-97-69-62(90)59(87)56(84)53(33-81)100-69/h10-12,20-25,30-32,53-64,69-71,81-92H,5-9,13-19,26-29,33-38H2,1-4H3/t53-,54-,55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,69-,70-,71-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWCBCRAFDAWJU-DEQIKSRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)COC5C(C(C(C(O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)COC8C(C(C(C(O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)COC1C(C(C(C(O1)CO)O)O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H95N9O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CALXGLUK involves multiple steps, starting with the preparation of the calixarene core. The calixarene core is functionalized with glucopyranosyl groups through a series of triazole linkages. The reaction conditions typically involve the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole rings. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality. The final product is typically provided in a powder form and is used in aqueous solutions or buffers .
Chemical Reactions Analysis
Types of Reactions
CALXGLUK primarily undergoes solubilization reactions with membrane proteins. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution due to its stable structure. it can form micelles in aqueous solutions, which is crucial for its function as a detergent .
Common Reagents and Conditions
The solubilization process involves the use of aqueous solutions or buffers. This compound is soluble in water, methanol, and dimethyl sulfoxide (DMSO). The critical micelle concentration (CMC) of this compound is 0.025 mM, which is the concentration at which it forms micelles .
Major Products Formed
The primary product formed from the solubilization reaction is the protein-detergent complex. This complex stabilizes the membrane proteins in their native and functional states, allowing for further biochemical and structural studies .
Scientific Research Applications
CALXGLUK has a wide range of applications in scientific research:
Chemistry: Used as a stabilizing reagent for membrane proteins, facilitating their purification and structural analysis.
Biology: Helps in the study of membrane protein functions and interactions.
Medicine: Aids in drug discovery projects by stabilizing therapeutic targets.
Industry: Utilized in the production of biologics and other therapeutic agents .
Mechanism of Action
CALXGLUK exerts its effects by forming micelles that encapsulate membrane proteins. The non-ionic nature and the presence of polar glucose groups allow it to interact with the hydrophobic regions of membrane proteins, stabilizing them in aqueous solutions. This interaction preserves the native structure and function of the proteins, making them suitable for further analysis .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Macrocyclic vs. Linear Structures : The target compound’s macrocyclic core provides a preorganized cavity for guest binding, unlike linear triazole-fluorinated compounds, which lack this property . Cyclodextrins also exhibit encapsulation but rely on hydroxyl-rich cavities rather than aromatic π-systems .
Substituent Effects : The heptyloxy chains enhance lipophilicity compared to cyclodextrins, improving membrane permeability but reducing aqueous solubility relative to purely hydroxylated systems . Trimethoxy groups (shared with Combretastatin analogues) may confer stability against enzymatic degradation .
Triazole Linkages : These impart rigidity and stability compared to ester or ether linkages in analogues like compound 2 from . Click chemistry-derived triazoles are also bioorthogonal, enabling modular synthesis .
Physicochemical Properties
Table 2: Solubility and Stability Data
| Compound | Aqueous Solubility (mg/mL) | LogP | Thermal Stability (°C) | Photostability (UV exposure) |
|---|---|---|---|---|
| Target Compound | 0.5–1.0 (DMSO-assisted) | ~4.2 | >200 | Moderate |
| Cyclodextrin (β-form) | 18.5 | -13.0 | 260 (decomp.) | High |
| Combretastatin A-4 | <0.1 | 3.8 | 150 | Low |
| Ru(bpy)₃²⁺ | 25 (in H₂O) | -2.1 | Stable to 300 | High (photocatalytic) |
- Solubility : The target compound’s pyran-triol units improve water solubility compared to Combretastatin analogues but remain less soluble than cyclodextrins due to the hydrophobic heptyloxy chains .
- Stability : Triazole linkages confer higher thermal stability than Combretastatin’s stilbene core, which isomerizes under heat/light .
Host-Guest Interactions:
- The tetrabenzenacyclooctaphane cavity (~8–10 Å diameter) is smaller than β-cyclodextrin (~6.0–6.5 Å depth, 7.8 Å diameter) but more tunable via substituent modification . This allows selective binding of planar aromatic guests (e.g., doxorubicin) over cyclodextrin’s preference for hydrophobic aliphatic molecules.
Catalytic and Redox Activity:
- Unlike Ru(bpy)₃²⁺, the target compound lacks transition metals, precluding photoredox activity. However, its pyran-triol groups may participate in hydrogen bonding, mimicking enzyme active sites .
Biological Activity
The compound identified as (2R,2'R,2''R,3S,3'S,3''S,4S,4'S,4''S,5R,5'R,5''R,6R,6'R,6''R)-6,6',6''-(((((72-(heptyloxy)-12,32,52-trimethoxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55-triyl)tris(ethane-2,1-diyl))tris(1H-1,2,3-triazole-1,4-diyl))tris(methylene))tris(oxy))tris(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is a complex macrocyclic compound with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.
Structural Overview
The compound features a tetrabenzenacyclooctaphane core with multiple functional groups that may contribute to its biological properties. Its structure includes:
- Heptyloxy groups : Potentially enhancing lipophilicity and cellular permeability.
- Trimethoxy groups : May provide antioxidant properties.
- Triazole linkages : Known for their biological activity including antimicrobial effects.
- Hydroxymethyl tetrahydropyran moieties : Could play a role in enhancing solubility and biological interactions.
Antioxidant Activity
Research indicates that compounds similar to the one demonstrate significant antioxidant activity. For instance:
- The antioxidant capacity was evaluated using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Compounds with similar structural motifs exhibited TEAC values exceeding 1.0 relative to Trolox . This suggests that the compound may effectively scavenge free radicals.
Antimicrobial Properties
The compound's potential antimicrobial activity can be inferred from studies on related macrocyclic compounds. For example:
- Calixarene derivatives have shown promising antibacterial effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 1.6 to 3.1 μg/ml . The mechanism is believed to involve electrostatic interactions with bacterial membranes.
Study 1: Antioxidant Efficacy of Macrocyclic Compounds
A study focusing on pyrogallol derivatives demonstrated that structural variations significantly influence antioxidant activity. The incorporation of additional hydroxyl groups improved reactivity against oxidative stress markers . This aligns with the hypothesis that the complex structure of our target compound could enhance its antioxidant properties.
Study 2: Antimicrobial Activity
Another investigation into calixarene derivatives revealed their ability to interact with lipoteichoic acid on bacterial surfaces. This interaction was concentration-dependent and highlighted the importance of cationic groups in enhancing antimicrobial efficacy . Given the structural similarities of our compound to these derivatives, it is plausible that it may exhibit similar properties.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antioxidant | High radical scavenging potential indicated by TEAC assays. |
| Antimicrobial | Potential effectiveness against Gram-positive bacteria through membrane interaction. |
Q & A
Q. How to align the study of this compound with emerging paradigms in supramolecular catalysis?
Q. What conceptual frameworks address the compound’s potential in drug delivery systems?
- Methodological Answer : Apply nanocarrier theories (e.g., EPR effect) to evaluate passive targeting. Use fluorescence anisotropy to assess binding to serum proteins. Compare with PEGylated analogs to quantify stealth properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
